Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.262. The purity is usually 95%.
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Scientific Research Applications
Photoreaction and Radical Cyclization
Ethyl 2-oxo-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been studied in the context of photochemical reactions. One study examined its photoreaction with specific amines, leading to radical cyclization and ring expansion reactions. This process is promoted through photoinduced electron transfer processes, offering insights into the behavior of these compounds under light exposure (Hasegawa, 1997).
Thiosemicarbazone Synthesis
Research has also explored the synthesis of novel thiosemicarbazone derivatives using compounds related to this compound. The structural analysis of these compounds provides valuable information on their electronic and spatial characteristics, contributing to understanding their potential applications in various fields (Yang et al., 1994).
Ring Contraction Reactions
Another significant area of study is the rearrangement of related esters, such as 2-(3,4-dihydronaphthalen-1-yl)-propionic acid ethyl ester, with certain reagents leading to ring contraction reactions. This process results in the formation of new compounds with a beta-keto ester moiety, which is useful for further functionalization (Silva et al., 2006).
Application in Organic Synthesis
There are also studies focused on the synthesis of various organic compounds using related chemical structures. For example, a research paper discusses the transformation of certain ethyl cyanoacetate compounds into acetic acid derivatives, which then undergo further chemical reactions to yield perfluorinated naphthalene derivatives. This type of research demonstrates the versatility of these compounds in synthesizing diverse organic structures (Sinyakov et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-oxo-2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-18-14(17)13(16)11-8-7-9-5-3-4-6-10(9)12(11)15/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOWCRFKIGSQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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